1-Bromo-4-(difluoromethoxy)benzene

Lipophilicity Drug Design Physicochemical Properties

1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1) is a para-substituted aryl bromide bearing the difluoromethoxy (–OCHF₂) group. With a molecular formula of C₇H₅BrF₂O and a molecular weight of 223.02 g·mol⁻¹, this compound exhibits a density of 1.631 g·mL⁻¹ at 25 °C, a boiling point range of 96–98 °C (at 15 mmHg), and a consensus LogP of 3.17.

Molecular Formula C7H5BrF2O
Molecular Weight 223.01 g/mol
CAS No. 5905-69-1
Cat. No. B1333783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(difluoromethoxy)benzene
CAS5905-69-1
Molecular FormulaC7H5BrF2O
Molecular Weight223.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)F)Br
InChIInChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
InChIKeyORIYZUFTROJBQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1): Physicochemical Profile and Procurement-Relevant Specifications


1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1) is a para-substituted aryl bromide bearing the difluoromethoxy (–OCHF₂) group. With a molecular formula of C₇H₅BrF₂O and a molecular weight of 223.02 g·mol⁻¹, this compound exhibits a density of 1.631 g·mL⁻¹ at 25 °C, a boiling point range of 96–98 °C (at 15 mmHg), and a consensus LogP of 3.17 . The –OCHF₂ moiety is classified as a lipophilic hydrogen bond donor capable of conformational switching between polar and lipophilic states, a property absent in both the –OCH₃ and –OCF₃ analogs [1]. Commercially available at ≥97% purity from multiple suppliers, this compound serves as a versatile electrophilic building block for palladium-catalyzed cross-coupling reactions that install the 4-(difluoromethoxy)phenyl pharmacophore into drug candidates and functional materials [2].

Why 1-Bromo-4-(difluoromethoxy)benzene Cannot Be Replaced by Its –OCH₃ or –OCF₃ Analogs: Physicochemical and Pharmacological Justification


The 4-(difluoromethoxy)phenyl group is not a simple intermediate between –OCH₃ and –OCF₃; it possesses a unique combination of hydrogen bond donor capability (H-bond acidity A ≈ 0.10, versus < 0.01 for –OCH₃) and moderate lipophilicity that distinguishes it from both analogs [1]. Matched molecular pair analysis across 15 neutral aryl-OCF₃/aryl-OCHF₂ pairs demonstrates a consistent lipophilicity downshift of ΔlogP ≈ –0.7 when moving from –OCF₃ to –OCHF₂, while the –OCH₃ to –OCF₃ shift produces ΔlogP ≈ +1.0 [2]. Furthermore, replacement of a 4-methoxy residue with 4-difluoromethoxy in PDE4 inhibitor series resulted in increased in vivo potency, demonstrating that the –OCHF₂ group confers pharmacological effects beyond simple lipophilicity modulation [3]. These properties mean that substituting 1-bromo-4-(difluoromethoxy)benzene with its –OCH₃ or –OCF₃ counterpart in a synthetic route will yield a structurally different final compound with altered hydrogen bonding capacity, lipophilicity, conformational behavior, and potentially divergent biological activity [4].

Quantitative Differentiation Evidence for 1-Bromo-4-(difluoromethoxy)benzene Versus Closest Analogs


Lipophilicity Modulation: –OCHF₂ Lowers LogP by ~0.7 Units Relative to –OCF₃ in Matched Molecular Pairs

The difluoromethoxy group provides a substantial and highly consistent lipophilicity reduction compared to the trifluoromethoxy analog. Across 15 neutral matched molecular pairs of aryl-OCF₃ versus aryl-OCHF₂ compounds, Müller (2014) reported a mean ΔlogP of –0.7 ± 0.1, meaning the –OCHF₂ derivative is approximately 5-fold less lipophilic than its –OCF₃ counterpart [1]. This is corroborated at the building-block level: 1-bromo-4-(difluoromethoxy)benzene has a consensus LogP of 3.17, while 1-bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) has a reported LogP of 3.35, yielding a scaffold-specific ΔlogP of –0.18 [2]. The parent 1-bromo-4-methoxybenzene (CAS 104-92-7) has a LogP of approximately 3.05 [3].

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Donor Capacity: –OCHF₂ as a Lipophilic H-Bond Donor (A ≈ 0.10) Versus –OCH₃ (A < 0.01) and –OCF₃ (Non-Donor)

The –OCHF₂ group is uniquely capable among the three fluoroalkoxy variants of acting as a hydrogen bond donor. Jiang et al. (2023) reported that an aryldifluoromethyl ether has a hydrogen bond acidity (A) of 0.10, which is more than an order of magnitude greater than that of an arylmethyl ether (A < 0.01) [1]. The –OCF₃ group, by contrast, lacks a hydrogen atom and cannot serve as an H-bond donor. Zafrani et al. (2017) further demonstrated that the –CF₂H group (analogous to the terminal –CHF₂ of –OCHF₂) acts as a hydrogen bond donor on a scale similar to thiophenol, aniline, and amine groups, but not as strong as hydroxyl [2].

Hydrogen Bonding Molecular Recognition Bioisosterism

Cross-Coupling Reactivity: Comparable Yields for –OCHF₂ and –OCF₃ Bromobenzenes in Pd-Catalyzed Direct Arylation

In a systematic study by Huang et al. (2020), the reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes was evaluated in Pd-catalyzed direct arylation of 5-membered ring heteroarenes. Using only 1 mol% Pd(OAc)₂ catalyst with KOAc as an inexpensive base, high yields of arylated heteroarenes were achieved. The study explicitly reports that similar yields were obtained with o/m/p trifluoromethoxy-, o/p difluoromethoxy-, and tetrafluoroethoxy-substituents on the aryl bromide [1]. This demonstrates that the –OCHF₂ group does not impede cross-coupling efficiency compared to the more widely used –OCF₃ analog, while providing the differentiated physicochemical properties documented above.

Cross-Coupling Synthetic Efficiency Direct Arylation

Pharmacological Impact: –OCHF₂ Replacement of –OCH₃ Increases in Vivo Potency in PDE4 Inhibitor Series

Ochiai et al. (2004) reported a structure-activity relationship study on PDE4 inhibitors in which replacement of the 4-methoxy residue with a 4-difluoromethoxy residue led to an increase in in vivo potency [1]. This finding is consistent with the broader recognition that the –OCHF₂ group serves as a metabolically more stable bioisostere of –OCH₃ while retaining or enhancing target binding through its hydrogen bond donor capacity. Bortz (2023) further corroborated that difluoromethoxy groups confer improved passive cell permeability and liver microsome stability compared to their –OCF₃ counterparts while also improving pharmacokinetic properties [2].

In Vivo Potency PDE4 Inhibition Structure-Activity Relationship

Conformational Adaptability: –OCHF₂ Switches Between Lipophilic and Polar States, a Property Absent in –OCF₃

Müller (2014) identified the difluoromethoxy group as being of particular interest because it can easily interconvert between a highly lipophilic conformation and a polar conformation, enabling this unit to adjust to polarity changes of the molecular environment [1]. This 'environmental adaptor' behavior is unique to partially fluorinated alkoxy groups and is absent in both the –OCH₃ group (which is purely lipophilic) and the –OCF₃ group (which is intrinsically lipophilic and conformationally restricted) [2]. The conformational flexibility of the ArOCHF₂ moiety (dihedral angle range 0–50°) may enable optimal binding to diverse protein environments [3].

Conformational Analysis Environmental Polarity Adaptation Drug Design

Cost and Synthetic Accessibility: Lower Fluorine Content Reduces Molecular Weight with Retained Coupling Reactivity

1-Bromo-4-(difluoromethoxy)benzene (MW = 223.02 g·mol⁻¹) has a molecular weight approximately 18 Da lower than its –OCF₃ counterpart (1-bromo-4-(trifluoromethoxy)benzene, MW = 241.01 g·mol⁻¹) [1]. This is relevant in fragment-based and ligand-efficiency-optimized drug discovery where every atom contributes to molecular properties. Despite containing one fewer fluorine atom, the –OCHF₂ building block delivers comparable cross-coupling performance as demonstrated by Huang et al. (2020), who obtained similar yields for both –OCHF₂ and –OCF₃ bromobenzenes under identical Pd-catalyzed direct arylation conditions [2].

Molecular Weight Efficiency Synthetic Accessibility Procurement Economics

Optimal Application Scenarios for 1-Bromo-4-(difluoromethoxy)benzene in Research and Industrial Synthesis


Medicinal Chemistry Lead Optimization Requiring Lipophilicity Reduction Without Sacrificing H-Bond Capacity

When a lead series containing a 4-(trifluoromethoxy)phenyl moiety exhibits excessive lipophilicity (LogP > 5), substituting the –OCF₃ group with –OCHF₂ via procurement of 1-bromo-4-(difluoromethoxy)benzene for Suzuki or direct arylation coupling can reduce LogP by ~0.7 units on average while introducing hydrogen bond donor capacity (A ≈ 0.10) that may improve target binding and solubility [1]. This strategy is supported by matched molecular pair data across 15 compound pairs [2] and is applicable across kinase, GPCR, and PDE target classes.

Synthesis of PDE4 Inhibitors and Related Anti-Inflammatory Drug Candidates

The 4-(difluoromethoxy)phenyl motif is a key pharmacophoric element in several PDE4 inhibitors, including roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide), where the –OCHF₂ group contributes to potency and metabolic stability [1]. 1-Bromo-4-(difluoromethoxy)benzene serves as a direct precursor for introducing this motif via palladium-catalyzed cross-coupling. The demonstrated increase in in vivo potency upon –OCH₃ → –OCHF₂ replacement in PDE4 inhibitor series [2] provides a strong rationale for prioritizing this building block in respiratory and anti-inflammatory drug discovery programs.

CNS Drug Discovery Programs with Stringent Physicochemical Property Constraints

For CNS-targeted programs where molecular weight (< 400 Da), lipophilicity (LogP 2–4), and hydrogen bond donor count are critical parameters, the –OCHF₂ group offers a favorable profile: lower MW than –OCF₃ (–18 Da), lower LogP, and a single H-bond donor that may enhance target engagement without violating CNS MPO criteria [1]. The conformational adaptability of the –OCHF₂ group may further facilitate blood-brain barrier penetration by adjusting polarity in response to membrane and aqueous environments [2].

Agrochemical and Functional Materials Synthesis Requiring Fluorinated Aromatic Motifs

1-Bromo-4-(difluoromethoxy)benzene is employed in the preparation of liquid crystals and functional materials where the electronic and steric properties of the –OCHF₂ group are critical [1]. The difluoromethoxy group's ability to modulate dielectric anisotropy while maintaining thermal stability makes this building block valuable in liquid crystal display (LCD) materials research. The efficient Pd-catalyzed coupling methodology demonstrated by Huang et al. (2020) using only 1 mol% catalyst loading provides a cost-effective synthetic route for material-scale production [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(difluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.